![molecular formula C12H8Cl2N2O3 B2653904 [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 874641-29-9](/img/structure/B2653904.png)
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate is similar to the one you’re asking about. It has a molecular weight of 167.16 and is a powder at room temperature . It’s stored at 4 degrees Celsius and has a melting point of 44-45 degrees Celsius .
Molecular Structure Analysis
The molecular structure of your compound likely contains a pyrrole ring, similar to the pyrrolopyrazine derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of related compounds can include nucleophilic addition-cyclization processes.Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate, a similar compound, include a melting point of 44-45 degrees Celsius and a molecular weight of 167.16 . It’s a powder at room temperature and is stored at 4 degrees Celsius .Scientific Research Applications
Organic Synthesis Methodologies
One research area focuses on developing efficient synthesis techniques for complex organic compounds. For example, Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines, highlighting the versatility of pyrrolidine derivatives in organic synthesis (Zhu, Lan, & Kwon, 2003). Similarly, Ju (2014) explored an efficient route for synthesizing ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate for pesticide production, showcasing the utility of pyridine derivatives in agrichemical research (Ju, 2014).
Pharmacological Compound Development
In the pharmacological sector, research has been conducted on the synthesis of novel compounds with potential therapeutic applications. Toja et al. (1986) synthesized a series of pyrrolopyridine analogs, demonstrating antibacterial activity, which indicates the potential of pyrrolidine and pyridine derivatives in developing new antibiotics (Toja, Kettenring, Goldstein, & Tarzia, 1986). Additionally, Al-Trawneh et al. (2021) evaluated the cytotoxicity of thieno[2,3-b]pyridine derivatives towards sensitive and multidrug-resistant leukemia cells, uncovering potential anticancer agents (Al-Trawneh, Tarawneh, Gadetskaya, Seo, Al-Ta’ani, Al-taweel, & El-Abadelah, 2021).
Molecular and Electronic Property Studies
Research also extends to the investigation of molecular and electronic properties of pyridine and pyrrolidine derivatives. Bouklah et al. (2012) conducted DFT and quantum chemical investigations to explore the electronic properties of substituted pyrrolidinones, contributing to the understanding of their chemical behavior and potential applications in various fields (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Safety and Hazards
Future Directions
Pyrrolopyrazine derivatives, which contain a pyrrole ring like your compound, have been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . The synthetic methods and biological activities of these derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O3/c13-7-3-4-10(14)16-11(7)12(18)19-6-9(17)8-2-1-5-15-8/h1-5,15H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQXVONUWMOUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56316373 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Benzyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2653823.png)
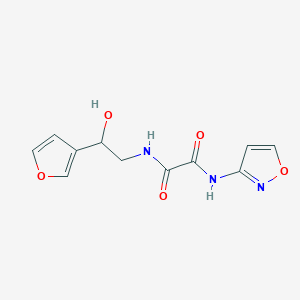

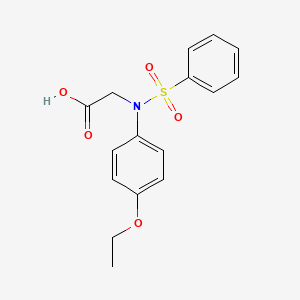
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2653828.png)
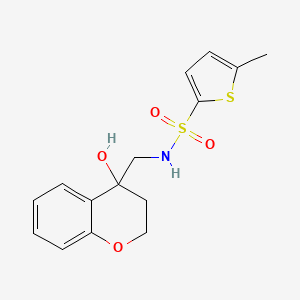
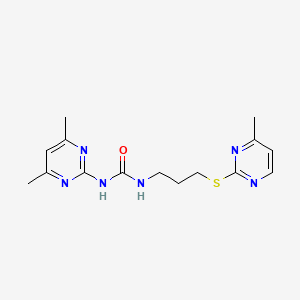
![(1R,5S,6S,7R)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2653833.png)
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2653835.png)
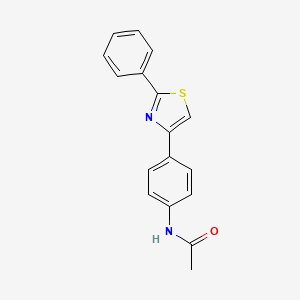
![(3E,5E)-1-benzyl-3,5-bis[(4-ethoxyphenyl)methylidene]piperidin-4-ol](/img/structure/B2653837.png)

